molecular formula C22H27F3N6O2 B2501797 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone CAS No. 2034235-23-7

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone

Cat. No. B2501797
CAS RN: 2034235-23-7
M. Wt: 464.493
InChI Key: LOKMKDXTMKOECF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H27F3N6O2 and its molecular weight is 464.493. The purity is usually 95%.
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Scientific Research Applications

Molecular Interactions and Pharmacophore Models

Research has detailed the molecular interactions of related compounds with cannabinoid receptors, focusing on the development of pharmacophore models. Studies such as the one conducted by J. Shim et al. (2002) have used molecular orbital methods to analyze conformational aspects of cannabinoid receptor antagonists, leading to insights into the steric binding interactions with receptors. These findings help in understanding how modifications in chemical structure could influence receptor affinity and activity, aiding in the design of new therapeutic agents (Shim et al., 2002).

Heterocyclic Cores in Receptor Antagonism

Another area of application is the exploration of heterocyclic cores flanked by basic functionalities for receptor antagonism, as studied by Devin M. Swanson et al. (2009). This research aimed at synthesizing compounds with high affinity for the human histamine H(3) receptor, which involved the use of central hetero-aromatic linkers. Such studies contribute to the development of selective antagonists that could cross the blood-brain barrier, offering potential for treating central nervous system disorders (Swanson et al., 2009).

Antimicrobial and Antifungal Activities

Compounds with similar structural motifs have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, research by N. Patel et al. (2011) and P. Sanjeeva et al. (2022) has led to the development of new pyridine derivatives and pyrazole and isoxazole derivatives, respectively. These compounds have been characterized and screened for their efficacy against various bacterial and fungal strains, contributing to the search for new antimicrobial agents (Patel et al., 2011); (Sanjeeva et al., 2022).

Anticancer and Antimicrobial Agents

The synthesis and evaluation of novel compounds for potential anticancer and antimicrobial activities have been a significant area of research. Studies like those conducted by Kanubhai D. Katariya et al. (2021) have explored oxazole, pyrazoline, and pyridine entities for their bioactivities. Such research provides valuable insights into the design of new therapeutic agents with enhanced efficacy against cancer cells and pathogenic microorganisms (Katariya et al., 2021).

properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27F3N6O2/c23-22(24,25)16-2-3-19(26-14-16)29-11-9-28(10-12-29)17-4-7-30(8-5-17)20(32)18-15-27-31-6-1-13-33-21(18)31/h2-3,14-15,17H,1,4-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKMKDXTMKOECF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)C(=O)N3CCC(CC3)N4CCN(CC4)C5=NC=C(C=C5)C(F)(F)F)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone

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